molecular formula C15H19NO3 B5525194 CYCLOHEXYL 2-(PHENYLFORMAMIDO)ACETATE

CYCLOHEXYL 2-(PHENYLFORMAMIDO)ACETATE

Cat. No.: B5525194
M. Wt: 261.32 g/mol
InChI Key: ZADJYSIFCSHLHC-UHFFFAOYSA-N
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Description

CYCLOHEXYL 2-(PHENYLFORMAMIDO)ACETATE is an organic compound featuring a cyclohexyl ester backbone modified with a phenylformamido (-NHCOPh) substituent at the 2-position of the acetate group. Applications may span agrochemicals or pharmaceuticals, given the prevalence of amide and ester motifs in these fields .

Properties

IUPAC Name

cyclohexyl 2-benzamidoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-14(19-13-9-5-2-6-10-13)11-16-15(18)12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADJYSIFCSHLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl 2-(phenylformamido)acetate can be synthesized through a multi-step process involving the esterification of cyclohexene with acetic acid to form cyclohexyl acetate, followed by the reaction with phenylformamide. The esterification reaction typically requires a catalyst, such as sulfuric acid or a Brønsted–Lewis acid bifunctionalized heteropolyacid-based ionic liquid . The reaction conditions include a temperature range of 333.15–363.15 K and a catalyst dosage optimized for maximum yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and separation techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-(phenylformamido)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures under reflux .

Major Products Formed

The major products formed from these reactions include cyclohexyl alcohol, phenylformamide derivatives, and various substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclohexyl 2-(phenylformamido)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cyclohexyl 2-(phenylformamido)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can further interact with biological molecules. The exact molecular targets and pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of CYCLOHEXYL 2-(PHENYLFORMAMIDO)ACETATE and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties References
This compound C15H19NO3 261.32 (calculated) Ester, Amide, Cyclohexyl, Aromatic Hypothesized: Drug intermediates N/A
Cyclohexyl Acetate C8H14O2 142.20 Ester, Cyclohexyl Solvent, flavoring agent
Benzilic Acid C14H12O3 228.24 Hydroxy, Diphenyl, Carboxylic Acid Chelating agent, precursor to drugs
Cymoxanil C7H10N4O3 198.18 Cyano, Amide, Methoxyimino Fungicide (agricultural use)
Physicochemical Properties
  • Solubility : Cyclohexyl acetate (logP ~2.5) is lipophilic due to its ester and cyclohexyl groups . The addition of a phenylformamido group in this compound likely increases polarity, reducing logP compared to cyclohexyl acetate but retaining moderate solubility in organic solvents.
  • Stability : Amide bonds (as in cymoxanil ) are generally resistant to hydrolysis under physiological conditions, suggesting this compound may exhibit greater stability than simple esters like cyclohexyl acetate.
Industrial and Pharmaceutical Relevance
  • Agrochemicals: Cymoxanil’s amide and cyano groups contribute to fungicidal activity . This compound’s amide-ester hybrid structure may offer dual-action mechanisms in pest control.
  • Drug Design : Benzilic acid derivatives are precursors to anticholinergic drugs . The cyclohexyl and phenyl groups in this compound could modulate bioavailability or target specificity in medicinal chemistry.

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